molecular formula C11H17N3O5 B12921961 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid CAS No. 67911-05-1

2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid

Cat. No.: B12921961
CAS No.: 67911-05-1
M. Wt: 271.27 g/mol
InChI Key: HYRLHLCJBGRYAY-UHFFFAOYSA-N
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Description

2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C11H17N3O5 It is known for its unique structure, which includes a pyridazinone ring, an ethoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-amine with ethylene glycol in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

67911-05-1

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

2-[2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]ethoxy]acetic acid

InChI

InChI=1S/C11H17N3O5/c1-3-19-10-8(6-13-14(2)11(10)17)12-4-5-18-7-9(15)16/h6,12H,3-5,7H2,1-2H3,(H,15,16)

InChI Key

HYRLHLCJBGRYAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN(C1=O)C)NCCOCC(=O)O

Origin of Product

United States

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